5-Cyclopropoxy-4-isopropoxynicotinamide
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Overview
Description
5-Cyclopropoxy-4-isopropoxynicotinamide is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol This compound is of interest due to its unique structural features, which include both cyclopropoxy and isopropoxy groups attached to a nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-isopropoxynicotinamide typically involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 3-cyanopyridine with ammonia under high pressure and temperature conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl bromide and a suitable base such as sodium hydride.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced through a similar nucleophilic substitution reaction using isopropyl bromide and a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-isopropoxynicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or isopropoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted nicotinamides.
Scientific Research Applications
5-Cyclopropoxy-4-isopropoxynicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-isopropoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-4-isopropoxynicotinonitrile: Similar structure but with a nitrile group instead of an amide group.
4-Isopropoxy-5-methoxynicotinamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.
5-Cyclopropoxy-4-methoxynicotinamide: Similar structure but with a methoxy group instead of an isopropoxy group.
Uniqueness
5-Cyclopropoxy-4-isopropoxynicotinamide is unique due to the presence of both cyclopropoxy and isopropoxy groups on the nicotinamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H16N2O3 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-propan-2-yloxypyridine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-7(2)16-11-9(12(13)15)5-14-6-10(11)17-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,15) |
InChI Key |
DVJUPZCNUPPINY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=NC=C1C(=O)N)OC2CC2 |
Origin of Product |
United States |
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